molecular formula C6H3BrClI B1271392 1-Bromo-2-chloro-4-iodobenzene CAS No. 535934-25-9

1-Bromo-2-chloro-4-iodobenzene

Cat. No. B1271392
M. Wt: 317.35 g/mol
InChI Key: GAQKEAQMVDKCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-iodobenzene is a halogenated aromatic compound that contains bromine, chlorine, and iodine substituents on a benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties resulting from the presence of multiple halogens.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the abstracts provided do not directly describe the synthesis of 1-bromo-2-chloro-4-iodobenzene, they do provide insights into related compounds. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . This suggests that a similar approach could potentially be applied to synthesize 1-bromo-2-chloro-4-iodobenzene, with appropriate modifications to introduce the chlorine and iodine substituents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the nature of the halogen substituents. Abstract 1 describes a compound where iodine acts as both a halogen-bond donor and a weak CH hydrogen-bond acceptor, while bromide ions act as acceptors for weak CH hydrogen bonds and halogen bonds . This indicates that in 1-bromo-2-chloro-4-iodobenzene, similar interactions could influence the molecular structure, potentially leading to unique crystal packing or intermolecular interactions.

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including electrophilic substitution and coupling reactions. Abstract 2 discusses the photochemical reaction of iodine monochloride with bromobenzene, leading to the formation of chlorobenzene with isotopic enrichment . This demonstrates the reactivity of bromobenzene under photochemical conditions, which could be relevant for reactions involving 1-bromo-2-chloro-4-iodobenzene. Additionally, abstract 8 describes the reactivity of a dimagnesiated aromatic compound with halogenation agents , suggesting that halogenated benzenes can participate in further functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the halogen atoms' electronegativity and size. Abstract 4 provides information on the molecular structure of chlorobenzene and bromobenzene using NMR spectroscopy in a liquid crystalline phase . This could be extrapolated to understand the behavior of 1-bromo-2-chloro-4-iodobenzene in different phases. Abstract 5 and 7 discuss the vibration spectra and rotational isomerism of halogenated chain molecules, which can provide insights into the vibrational modes and potential isomerism in 1-bromo-2-chloro-4-iodobenzene .

Scientific Research Applications

Ring Halogenations in Organic Synthesis

1-Bromo-2-chloro-4-iodobenzene is utilized in the synthesis of complex organic compounds. For instance, Bovonsombat and Mcnelis (1993) demonstrated its use in the ring halogenations of polyalkylbenzenes, employing catalysts like [hydroxy(tosyloxy)iodo]benzene for efficient conversion. This process is crucial for preparing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield, which are valuable in various synthetic applications (Bovonsombat & Mcnelis, 1993).

Characterization of Vapor Pressure and Thermodynamic Properties

The vapor pressure and thermodynamic properties of 1-Bromo-2-chloro-4-iodobenzene have been studied to understand its physical behavior under varying temperatures. Oonk, Linde, Huinink, and Blok (1998) detailed its vapor pressure using a diaphragm manometer and torsion mass-loss effusion, providing insights into its physical state and stability (Oonk et al., 1998).

Spectroscopic Analysis and Ionization Studies

The compound's electronic states and ionization energies have been explored using spectroscopic methods. Kwon, Kim, and Kim (2002) conducted mass-analyzed threshold ionization (MATI) spectrometry to study its vibrational spectra in different electronic states, providing valuable data for chemical analysis and material characterization (Kwon, Kim, & Kim, 2002).

Domino Synthesis of Benzofurans

Lu, Wang, Zhang, and Ma (2007) reported the use of 1-Bromo-2-iodobenzenes, which can be related to 1-Bromo-2-chloro-4-iodobenzene, in a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans. This method involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, indicating its potential in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a hydrocarbon derivative, 1-Bromo-2-chloro-4-iodobenzene can be used as an intermediate in organic synthesis . Its reactivity in the Sonogashira coupling reaction suggests potential applications in the synthesis of complex organic compounds .

properties

IUPAC Name

1-bromo-2-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQKEAQMVDKCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373612
Record name 1-bromo-2-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-iodobenzene

CAS RN

535934-25-9
Record name 1-bromo-2-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-chloro-4-iodobenzene
Reactant of Route 4
1-Bromo-2-chloro-4-iodobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-chloro-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-chloro-4-iodobenzene

Citations

For This Compound
6
Citations
J Li, M Hu, R Chen, S Zhu, J Li, Z An, L Zhang… - Journal of Molecular …, 2021 - Elsevier
… 4-Bromo-1-iodo-2-methylbenzene, 1-bromo-4-iodo-2-methylbenzene, 4-bromo-2-chloro-1-iodobenzene and 1-bromo-2-chloro-4-iodobenzene were purchased from Shanghai …
Number of citations: 7 www.sciencedirect.com
P Harmata, J Herman, P Kula - Liquid Crystals, 2020 - Taylor & Francis
… coupling reaction was carried out between the previously obtained 1-ethynyl-4-(trifluoromethoxy)benzene 110 and commercially available 1-bromo-2-chloro-4-iodobenzene 126. …
Number of citations: 8 www.tandfonline.com
TM Karl, S Bouayad-Gervais, JA Hueffel… - Journal of the …, 2023 - ACS Publications
… Our experiments employing Ni(COD) 2 (42) or Ni(COD) 2 /PAd 2 (n-Bu) or [(TMEDA)Ni(o-tol)Cl]/PAd 2 (n-Bu) (14) in couplings of 1-bromo-2-chloro-4-iodobenzene with 4-…
Number of citations: 8 pubs.acs.org
Y Wang, W Song, Y Chen, Y Jiang, H Mu, J Huang… - Organic …, 2018 - Elsevier
… The first intermediate 9-(4-bromo-3-chlorophenyl)-9H-carbazole (C) was synthesized through classic Ullmann reaction of 1-bromo-2-chloro-4-iodobenzene (A) and carbazole (B). The …
Number of citations: 10 www.sciencedirect.com
J Zhou, A Zhang, T Kläss, KM Johnson… - Journal of medicinal …, 2003 - ACS Publications
A series of novel conformationally constrained tricyclic tropane derivatives containing a biaryl moiety, (Z)-9-(biarylylmethylene)-7-azatricyclo[4.3.1.0 ]decanes, were synthesized and …
Number of citations: 33 pubs.acs.org
S Tripathi - 2014 - rave.ohiolink.edu
DESIGN AND SYNTHESIS OF LIQUID CRYSTALS WITH CONTROLLED ABSORPTION PROPERTIES IN THE MIDWAVE INFRARED REGION A dissertation subm Page 1 DESIGN …
Number of citations: 1 rave.ohiolink.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.